2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
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Overview
Description
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is an organic compound with a unique structure that includes a dioxoindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves the reaction of indane-1,2,3-trione with malononitrile. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups attached to the core structure. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions that are crucial for its biological and chemical activities. The pathways involved include the formation of reactive intermediates that can interact with nucleophiles or electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile: This compound is structurally similar but lacks the methyl group at the 2-position.
2-Dicyanomethylene-1,3-indanedione: This compound has a similar core structure but with different substituents, leading to distinct chemical properties.
Uniqueness
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature makes it a valuable compound for the synthesis of specialized derivatives with unique properties.
Properties
Molecular Formula |
C11H7NO2 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-methyl-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-11(6-12)9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 |
InChI Key |
MHFDPJVYXOLMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C#N |
Origin of Product |
United States |
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